4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide, also known as BDP5290, is a potent and selective small-molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β. It exhibits significantly higher selectivity for MRCK compared to the closely related Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2). BDP5290 serves as a valuable chemical biology tool to investigate MRCK function in both normal physiological processes and pathological conditions.
Mechanism of Action
BDP5290 specifically inhibits MRCKα and MRCKβ kinase activity. In the context of atrial fibrillation (AF), BDP5290 inhibits the phosphorylation of PPP1R12C at the T560 residue. This inhibition enhances the binding of PPP1R12C to both PP1c (protein phosphatase 1 catalytic subunit) and MLC2a (myosin light chain 2a), ultimately leading to the dephosphorylation of MLC2a.
Applications
Investigating Atrial Fibrillation: BDP5290 is employed in in vitro studies using atrial HL-1 cells to understand the role of the PP1 holoenzyme in MLC2a regulation in the context of AF. By inhibiting MRCK, BDP5290 influences the phosphorylation state of key proteins involved in atrial contractility, offering insights into the molecular mechanisms underlying AF.
Studying Cancer Cell Invasion: BDP5290 has been identified as a potential tool for blocking cancer cell invasion. Though specific details are limited in the provided abstracts, this suggests its potential application in cancer research, particularly in understanding and potentially targeting the invasive properties of cancer cells.
Related Compounds
Myosin Light Chain 2a (MLC2a)
Compound Description: MLC2a is a protein involved in muscle contraction. It is a regulatory subunit of myosin, the molecular motor that drives muscle contraction. Phosphorylation of MLC2a is essential for its activity, and dephosphorylation of MLC2a reduces muscle contractility [, , , ].
Relevance: BDP5290, by inhibiting the phosphorylation of PPP1R12C, leads to increased interaction of PPP1R12C with both PP1c and MLC2a [, , , ]. This ultimately promotes the dephosphorylation of MLC2a, contributing to atrial hypocontractility. Therefore, MLC2a is a direct downstream target of BDP5290's mechanism of action in the context of atrial fibrillation.
Compound Description: PPP1R12C is a regulatory subunit of protein phosphatase 1 (PP1c), which is responsible for dephosphorylating MLC2a [, , , ]. Increased expression of PPP1R12C is observed in atrial fibrillation and is associated with reduced MLC2a phosphorylation and atrial hypocontractility [, , , ].
Relevance: BDP5290 inhibits the phosphorylation of PPP1R12C at the T560 residue [, , , ]. This inhibition enhances the binding of PPP1R12C to both PP1c and MLC2a, ultimately leading to MLC2a dephosphorylation. Therefore, PPP1R12C is a direct target of BDP5290, and its inhibition is crucial for the drug's impact on MLC2a phosphorylation and atrial contractility.
Compound Description: PP1c is a catalytic subunit of the protein phosphatase 1 (PP1) enzyme [, , , ]. It directly interacts with PPP1R12C to form a complex that dephosphorylates MLC2a [, , , ].
Relevance: BDP5290, by inhibiting PPP1R12C phosphorylation, promotes the formation of the PP1c-PPP1R12C complex [, , , ]. This complex is essential for the dephosphorylation of MLC2a. Thus, while not directly targeted by BDP5290, PP1c is a key player in the mechanism by which BDP5290 influences MLC2a activity and atrial contractility.
Compound Description: MRCK is a kinase responsible for phosphorylating various substrates, including proteins involved in cytoskeletal organization and cell motility [, ].
Relevance: BDP5290 is a potent and selective inhibitor of MRCK kinases [, ]. While the studies provided focus on BDP5290's role in atrial fibrillation through modulation of PPP1R12C and MLC2a, its ability to inhibit MRCK suggests a broader relevance in cellular processes regulated by MRCK, such as cancer cell invasion.
BDP9066
Compound Description: BDP9066 is another potent and selective inhibitor of MRCK kinases []. It exhibits similar inhibitory activity to BDP5290.
Relevance: BDP9066 serves as a structurally related compound to BDP5290, both sharing the ability to inhibit MRCK kinases []. This suggests potential overlap in their biological effects and highlights the development of MRCK inhibitors as a potential therapeutic strategy for diseases like cancer, similar to the application of BDP5290 in atrial fibrillation research.
DJ4
Compound Description: DJ4 is a dual inhibitor targeting both ROCK (Rho-associated coiled-coil kinase) and MRCK kinases [].
Relevance: DJ4 exhibits a broader inhibitory profile compared to BDP5290, targeting both MRCK and ROCK []. This difference highlights the potential for developing inhibitors with varying selectivity profiles against kinases involved in cytoskeletal regulation. While BDP5290 demonstrates specificity towards MRCK, DJ4's dual inhibition suggests a potential for distinct biological effects and therapeutic applications.
AURKA (Aurora Kinase A)
Compound Description: AURKA is a kinase involved in cell cycle regulation, particularly in mitotic spindle formation and chromosome segregation []. It has been linked to cancer development and progression.
Relevance: Research suggests that CDC42BPB, a kinase targeted by BDP5290, phosphorylates AURKA, leading to the upregulation of PD-L1 []. Although not directly inhibiting AURKA, BDP5290's action on CDC42BPB could indirectly influence AURKA activity. This potential indirect modulation highlights the interconnectedness of signaling pathways and the potential for broader biological effects of BDP5290 beyond its direct targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Muscarinic receptor ligand. Displays partial agonist activity at M2 and M4 receptors; exhibits antagonist effects at M1, M3 and M5 receptors (Ki values are 2.8, 0.2, 0.6, 0.2 and 0.8 nM respectively). Displays selectivity for muscarinic receptors over a range of neurotransmitter receptors and ion channels. Inhibits firing rate of dopaminergic cells in the limbic ventral tegmental area after acute administration, without binding to dopamine receptors.
Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). Inhibits COX-1 and COX-2 while releasing NO. Demonstrates higher efficacy than naproxen, its congener drug, in reducing levels of profibrotic cytokine transforming growth factor-β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis. Orally available.
ACHP is an inhibitor of IκB kinase β (IKKβ) and IKKα (IC50s = 8.5 and 250 nM, respectively). It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 (IC50s = >20 µM for all). It reduces the constitutive phosphorylation of IκBα and NF-κB p65 in U266 and NCU-MM-2 multiple myeloma cells when used at a concentration of 50 µM. ACHP (0.1 µM) prevents TNF-α-induced activation of NF-κB in U266 cells and inhibits the growth of U266, NCU-MM-2, and ILKM2 multiple myeloma and BJAB B cell lymphoma cells (IC50s = 18.3, 27.6, 34.6, and 17.6 µM, respectively). It prevents HIV-1 replication induced by TNF-α in OM10.1 cells latently infected with HIV-1 (EC50 = 0.56 µM). Topical administration of ACHP (5 mg/kg) prevents skin inflammation induced by phorbol 12-myristate 13-acetate (PMA;) or imiquimod and reduces cytokine and chemokine expression induced by imiquimod in mice. It also prevents skin erythema induced by UV light and reduces the incidence of tumors induced by 7,12-dimethyl benzanthracene by 50% in mice when administered topically at a dose of 5 mg/kg. IκB kinase inhibitor (IC50 values are 8.5 and 250 nM for IKKβ and IKKα respectively). Selective for IKKα and IKKβ over IKK3, Syk and MAPKKK4 (IC50 values are > 20 μM). Inhibits DNA binding activity of NF-κB. Blocks NF-κB pathway in multiple myeloma cell lines; induces cell growth arrest and apoptosis.
TC HSD 21 is an inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3; IC50 = 14 nM in HeLa cells expressing the recombinant human enzyme). It is selective for 17β-HSD3 over 17β-HSD1, 17β-HSD2, estrogen receptor α (ERα), the androgen receptor, and the glucocorticoid receptor. Potent 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitor (IC50 values are 6 and 40 nM at human and mouse 17β-HSD3 respectively). Displays no activity at 17β-HSD1, 17β-HSD2, ERα, androgen receptors or glucocorticoid receptors.
(±)-4-CMTB is a positive allosteric modulator of free fatty acid receptor 2 (FFAR2/GPR43) with an EC50 value of 0.42 µM for [35S]GTPγS binding to 293 T-REx cell membranes expressing the human receptor. It selectively induces ERK1/2 phosphorylation in 293 T-REx cells expressing human FFAR2, but not FFAR1 or FFAR3. Free fatty acid receptor FFA2 agonist (pEC50 = 6.38) and positive allosteric modulator. Binds at a site distinct from the orthosteric site; modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2).
IT1t is a chemokine (C-X-C motif) receptor 4 (CXCR4) antagonist (IC50s = 8 and 11 nM for the human and rat receptors, respectively). It is selective for CXCR4 over human ether-a-go-go-related gene potassium channels (hERG/Kv11.1; IC50 = 13,240 nM). IT1t inhibits calcium mobilization induced by chemokine (C-X-C-motif) ligand 12 (CXCL12) in CEM cells (IC50 = 1.1 nM) and decreases CXCL12-induced migration of Jurkat cells (IC50 = 79.1 nM). It inhibits replication of the HIV-1 strain NL4-3 in MT-4 cells and isolated human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA; IC50s = 14.2 and 19 nM, respectively). IT1t (20 µM) reduces tumor growth in an MDA-MB-231-B zebrafish xenograft model. IT1t is a potent and selective CXCR4 antagonist (IC50 = 1.1 nM in calcium mobilization assays). IT1t may be potential useful as anti-HIV agent. The CXC chemokine receptor 4 (CXCR4) is an alpha G-protein coupled chemokine receptor that is widely expressed on most hematopoietic cells, predominantly leukocytes including neutrophils, monocytes, and macrophages.